![molecular formula C7H6N2S B1627434 Benzo[d]isothiazol-6-amine CAS No. 97050-36-7](/img/structure/B1627434.png)

Benzo[d]isothiazol-6-amine

Übersicht

Beschreibung

Benzo[d]isothiazol-6-amine, also known as BITA, is a heterocyclic compound containing both an aromatic ring and an amine group. It is used in a variety of applications, including as a synthetic intermediate in the manufacture of pharmaceuticals, dyes, and other organic compounds. It is also used as a corrosion inhibitor in industrial applications and as an antioxidant in food products. BITA is known for its stability and low toxicity, making it an ideal compound for use in a variety of applications.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

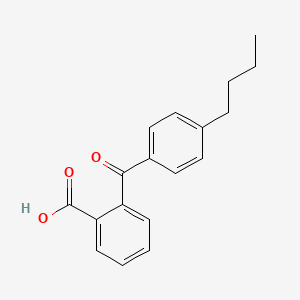

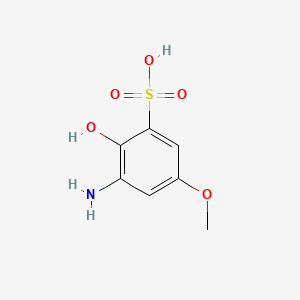

Benzo[d]isothiazol-6-amine has been used in the synthesis of novel derivatives that have shown promising anti-inflammatory properties . For instance, compounds 8b and 9b, which have a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties, respectively, showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition . These compounds also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .

Medicinal Chemistry

Benzo[d]isothiazol-6-amine is a key component in the synthesis of various compounds with significant medicinal properties . For example, benzo[d]isothiazole C-glucoside 1 inhibits the activity of the sodium glucose co-transporter 2 (SGLT2) and can be used in treating type 2 diabetes . Another compound, benzo[d]isothiazole-based compound 2, has been reported as a highly potent and selective positive allosteric modulator (PAM) for the metabotropic glutamate receptor 4 (mGlu4) .

Catalysis

The novel synthetic methodologies contribute to the enlargement of the chemical space occupied by benzo[d]isothiazoles and to the exploration of its applications in various fields such as catalysis .

Antimicrobial Properties

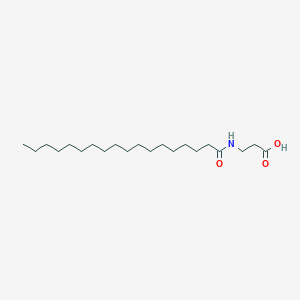

Benzo[d]isothiazol-6-amine has been used in the synthesis of 3-(alkyl/arylamino)benzo[d]isothiazole 1,1-dooxide analogues, which have shown promising antibacterial properties .

Antipsychotic Drugs

A series of antipsychotic drugs, such as ziprasidone, lurasidone, perospirone and tiospirone, possess in their structure a benzo[d]isothiazole fragment .

Inhibitors of Biological Targets and Pathways

Benzo[d]isothiazole constitutes the core structure of potent inhibitors of multiple biological targets and pathways .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Benzo[d]isothiazol-6-amine primarily targets the 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase (IspD) enzyme . This enzyme is the third catalytic enzyme of the methylerythritol phosphate (MEP) pathway , which is an essential metabolic pathway found in malaria parasites . The MEP pathway is absent in mammals, making IspD a highly attractive target for the discovery of novel and selective antimalarial therapies .

Mode of Action

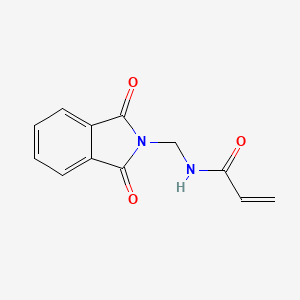

The compound interacts with its target, IspD, through a mechanism involving initial non-covalent recognition of inhibitors at the IspD binding site . This is followed by disulfide bond formation through attack of an active site cysteine residue on the benzo[d]isothiazol-3(2H)-one core . This interaction results in the inhibition of the IspD enzyme, disrupting the MEP pathway .

Biochemical Pathways

The MEP pathway, which is affected by Benzo[d]isothiazol-6-amine, is responsible for the production of isoprenoid precursors . Isoprenoids represent a diverse class of natural products, which are essential for many cellular functions, including protein prenylation and electron transport . By inhibiting the IspD enzyme, Benzo[d]isothiazol-6-amine disrupts the MEP pathway, affecting the production of these crucial isoprenoid precursors .

Pharmacokinetics

vivax IspD , suggesting it has sufficient bioavailability to exert its effects.

Result of Action

The inhibition of the IspD enzyme by Benzo[d]isothiazol-6-amine prevents the growth of P. falciparum in culture, with EC50 values below 400 nM . This suggests that the compound has potent antimalarial activity.

Eigenschaften

IUPAC Name |

1,2-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJKMYTWPTTZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593214 | |

| Record name | 1,2-Benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]isothiazol-6-amine | |

CAS RN |

97050-36-7 | |

| Record name | 1,2-Benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

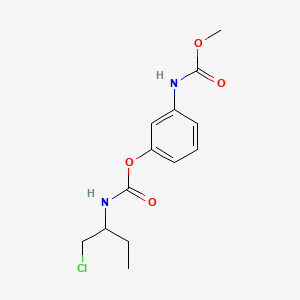

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Chloro-3-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1627356.png)

![Copper(2+) bis[2-(dimethylamino)ethan-1-olate]](/img/structure/B1627359.png)